molecular formula C8H18ClN B3001240 3-Pentan-3-ylazetidine;hydrochloride CAS No. 2580180-03-4

3-Pentan-3-ylazetidine;hydrochloride

Cat. No.: B3001240
CAS No.: 2580180-03-4
M. Wt: 163.69
InChI Key: YGUZTRQKUNAAJF-UHFFFAOYSA-N
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Description

3-Pentan-3-ylazetidine;hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a pentan-3-yl group at the 3-position, paired with a hydrochloride counterion. This structural configuration confers unique physicochemical properties, such as enhanced water solubility due to the ionic nature of the hydrochloride salt. Azetidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which can improve target binding and metabolic stability compared to larger ring systems like piperidines or pyrrolidines .

Properties

IUPAC Name

3-pentan-3-ylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-7(4-2)8-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUZTRQKUNAAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentan-3-ylazetidine;hydrochloride typically involves the cyclization of appropriate amino alcohols or amino halides. One common method includes the reaction of 3-pentan-3-ylamine with a suitable halogenating agent to form the corresponding azetidine ring. The hydrochloride salt is then formed by treating the azetidine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Pentan-3-ylazetidine;hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced forms, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Azetidines, including 3-pentan-3-ylazetidine hydrochloride, are increasingly utilized as bioisosteres in drug design. They serve as replacements for traditional pharmacophores such as morpholine and piperazine due to their ability to enhance solubility and modify pharmacokinetic properties.

Bioisosteric Properties

  • Bioisosteres : Azetidines can mimic the properties of larger, planar structures while providing three-dimensionality that can improve drug interactions and reduce toxicity risks. For instance, azetidine derivatives have been employed to enhance the efficacy of drugs targeting the Von Hippel-Lindau (VHL) pathway in cancer therapies .

Enhancing Drug Potency

  • Potency Improvement : The incorporation of azetidine rings has been shown to increase the potency of certain compounds significantly. For example, substituting isopropyl groups with azetidine has yielded a nine-fold increase in binding affinity against specific targets .

Organic Synthesis

The synthesis of 3-pentan-3-ylazetidine hydrochloride involves several innovative methods that highlight its versatility as a building block in organic chemistry.

Synthesis Techniques

  • Photochemical Reactions : Recent advancements include using visible light to promote cycloaddition reactions that yield azetidine structures from simpler precursors . This method showcases the potential for environmentally friendly synthesis pathways.
  • Palladium-Catalyzed Reactions : Techniques such as palladium(II)-catalyzed C(sp3)–H amination have been employed to synthesize functionalized azetidines efficiently, demonstrating high functional group tolerance .

Antimalarial Compounds

A study by Schreiber et al. explored the total synthesis of bicyclic azetidines with antimalarial activity, highlighting how azetidine derivatives can be integrated into therapeutic strategies against malaria . The research demonstrated the effectiveness of these compounds in altering biological pathways critical for pathogen survival.

Development of New Materials

Research indicates that 3-pentan-3-ylazetidine hydrochloride is being investigated for its potential applications in developing new materials due to its unique structural properties . This includes exploring its role as a precursor in synthesizing advanced polymers and other functional materials.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryUsed as bioisosteres for morpholine/piperazineImproved solubility and reduced toxicity
Organic SynthesisInvolved in photochemical and palladium-catalyzed reactionsEnvironmentally friendly synthesis methods
Antimalarial ResearchIntegrated into compounds targeting malaria pathogensEnhanced therapeutic efficacy
Material DevelopmentExplored as a precursor for advanced polymersUnique structural properties

Mechanism of Action

The mechanism of action of 3-Pentan-3-ylazetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

Compound Name Substituent/Feature Similarity Score Hypothesized Impact on Properties
This compound Pentan-3-yl group on azetidine Reference (1.00) Moderate lipophilicity; balanced solubility
3-Phenylazetidine hydrochloride Phenyl group on azetidine 0.60 Increased aromaticity, higher logP, reduced solubility
3-(Piperidin-4-yl)pyridine hydrochloride Piperidine-pyridine fused system 0.87 Enhanced basicity; potential for dual binding interactions
(3-Methylazetidin-3-yl)methanamine dihydrochloride Methyl group and amine on azetidine 1.00 Higher polarity; improved aqueous solubility
2,6-Diazaspiro[3.3]heptane hydrochloride Diazaspirocyclic structure 1.00 Rigid scaffold; potential for CNS penetration

Key Observations:

Substituent Effects : The pentan-3-yl group in this compound provides moderate lipophilicity compared to the phenyl group in 3-Phenylazetidine hydrochloride, which likely increases membrane permeability but reduces aqueous solubility. The methyl group in (3-Methylazetidin-3-yl)methanamine dihydrochloride enhances polarity, favoring solubility .

Salt Form : All analogs listed are hydrochloride salts, improving solubility and bioavailability compared to free bases.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit superior water solubility. For example, bamifylline hydrochloride () and hydroxyzine hydrochloride () show validated solubility profiles in HPLC studies. By analogy, this compound is expected to follow this trend.

  • Stability : Solution stability data for amitriptyline hydrochloride () suggest that azetidine hydrochlorides may require controlled storage conditions (e.g., pH 4–6, low temperature) to prevent degradation.

Q & A

Q. What are the standard protocols for synthesizing 3-Pentan-3-ylazetidine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and acidification. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and acidification) optimized for a structurally related hydrochloride compound achieved high yields by controlling temperature, solvent polarity, and stoichiometric ratios . For 3-Pentan-3-ylazetidine hydrochloride, key parameters include:

  • Azetidine ring formation : Use of tert-butyl carbamate (Boc) protection to prevent side reactions during cyclization.
  • Acidification : HCl gas or concentrated HCl in anhydrous solvents to ensure stoichiometric protonation.
  • Purification : Recrystallization from ethanol/water mixtures to remove unreacted intermediates.

Q. Which analytical methods are recommended for purity assessment and structural confirmation?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min, monitoring UV absorption at 210–260 nm. Purity >98% is achievable with gradient elution .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 to confirm azetidine ring protons (δ 3.2–3.8 ppm) and quaternary carbon signals.
  • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]+ at m/z corresponding to the molecular formula.

Q. What safety protocols are critical for handling hydrochloride derivatives like 3-Pentan-3-ylazetidine hydrochloride?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in designated containers for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across different assay systems?

Contradictions may arise from differences in receptor binding affinities or metabolic stability. For example:

  • In vitro vs. in vivo assays : Cross-validate using radioligand binding assays (e.g., NMDA receptor affinity) and behavioral models (e.g., PCP-like discriminative stimulus effects in rodents) .
  • Species-specific metabolism : Compare hepatic microsomal stability in human vs. rodent models to identify metabolite interference.

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS.
  • Solid-State Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Use PXRD to detect polymorphic transitions and DSC to assess thermal decomposition .

Q. How can enantiomeric impurities in 3-Pentan-3-ylazetidine hydrochloride be quantified, and what impact do they have on biological activity?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers. Quantify impurities down to 0.1% .
  • Activity Correlation : Compare IC50 values of enantiomerically pure vs. racemic mixtures in target assays (e.g., ion channel modulation) to assess potency differences.

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina with NMDA receptor crystal structures (PDB: 4TLM) to identify binding poses.
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and free energy changes (MM-PBSA) .

Q. How can researchers address discrepancies in solubility data reported in different solvents?

  • Solvent Screening : Test solubility in DMSO, water, ethanol, and dichloromethane using the shake-flask method. Validate with nephelometry for low-solubility cases.
  • Co-Solvency Approaches : Use water/ethanol mixtures (30–50% v/v) to enhance aqueous solubility while maintaining biocompatibility .

Methodological Considerations

Q. Designing Dose-Response Experiments for Toxicity Profiling

  • In vitro : Use HEK293 or SH-SY5Y cells with MTT assays (0.1–100 µM range). Include positive controls (e.g., staurosporine) and normalize to vehicle-treated cells.
  • In vivo : Administer intraperitoneally in mice (1–50 mg/kg) and monitor neurobehavioral endpoints (e.g., rotarod performance, open-field tests) for 24–72 hours .

Q. Validating Analytical Methods for Impurity Profiling

  • ICH Guidelines : Follow Q2(R1) for linearity (R² >0.99), precision (%RSD <2%), and LOD/LOQ (<0.1% w/w) .
  • Forced Degradation : Ensure method specificity by spiking degradation products (e.g., azetidine ring-opened derivatives) into samples.

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